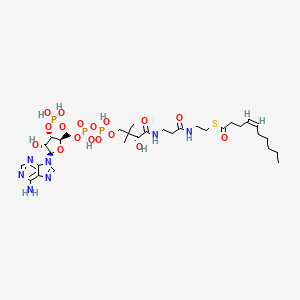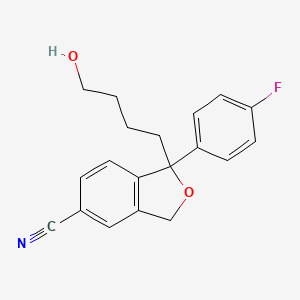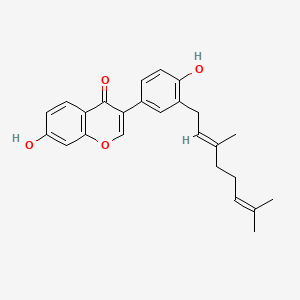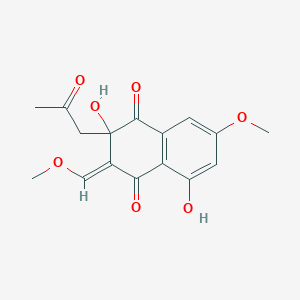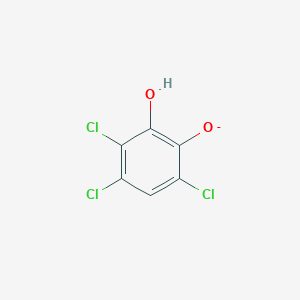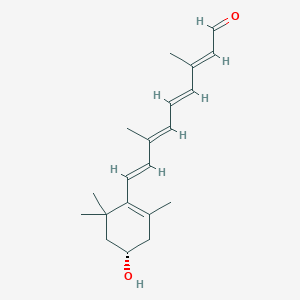
(3S)-all-trans-3-hydroxyretinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-all-trans-3-hydroxyretinal is a retinoid. It derives from an all-trans-retinal.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction by ADH8
The synthesis of enantiopure (3S)-all-trans-3-hydroxyretinal has been demonstrated through stereoselective methods, with the enzymatic reduction performed by ADH8 from Xenopus laevis. This process showcases the potential for creating specific enantiomers for research and industrial applications (Domínguez et al., 2006).
Biological Production and Pathway Insights
Biological Production of 3-HP
The research on 3-hydroxypropionic acid (3-HP), a compound related in structure and synthesis pathways to (3S)-all-trans-3-hydroxyretinal, provides insights into the biological production methods. Systematic optimization in Klebsiella pneumoniae led to high-yield production, demonstrating the feasibility of using microorganisms for synthesizing related hydroxyretinal compounds (Li et al., 2016).
Metabolic Engineering for Compound Synthesis
Metabolic Engineering in Corynebacterium glutamicum
Corynebacterium glutamicum was engineered to produce 3-HP, a structurally related compound, from glucose and xylose, demonstrating the potential of metabolic engineering in synthesizing compounds similar to (3S)-all-trans-3-hydroxyretinal. This approach could be adapted for the production of hydroxyretinal compounds, enhancing availability for research and application purposes (Chen et al., 2017).
Visual Pigment Chromophore Biogenesis
Role in Visual Pigment Chromophore Biogenesis
The study on Drosophila ninaG oxidoreductase highlights its involvement in the biosynthesis of (3S)-3-hydroxyretinal used as a chromophore in Rh1 rhodopsin. This illustrates the critical role of hydroxyretinal compounds in visual systems and their potential applications in understanding and modifying visual processes (Ahmad et al., 2006).
Light-Dependent Metabolic Pathways
Light-Dependent Pathways in Butterfly Eyes
Research on the butterfly Papilio xuthus revealed light-dependent metabolic pathways involving 3-hydroxyretinoids, showing the adaptation of visual systems to different light conditions. This indicates the potential of hydroxyretinal compounds in modifying and understanding light-dependent biological processes (Shimazaki & Eguchi, 2004).
Eigenschaften
CAS-Nummer |
145681-21-6 |
|---|---|
Produktname |
(3S)-all-trans-3-hydroxyretinal |
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |
InChI-Schlüssel |
QPRQNCDEPWLQRO-IRVDFSNZSA-N |
Isomerische SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



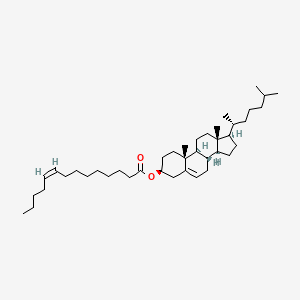
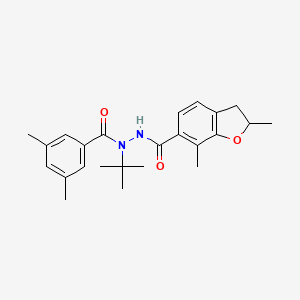
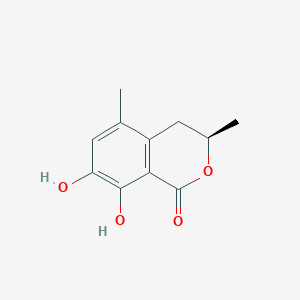
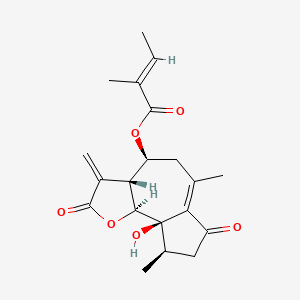
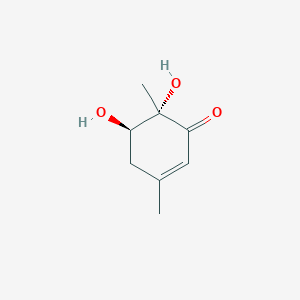
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)
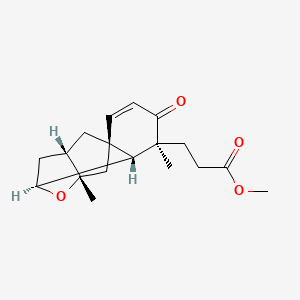
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
